(E)-4-(N,N-dipropylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(E)-4-(N,N-dipropylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C21H24FN3O3S2 and its molecular weight is 449.56. The purity is usually 95%.
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Biological Activity
(E)-4-(N,N-dipropylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzamide backbone and the introduction of the dipropylsulfamoyl and benzo[d]thiazole moieties. The reaction conditions, reagents, and yields are critical for ensuring the purity and efficacy of the final product.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzamide have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of fluorine in the structure has been associated with enhanced antibacterial effects due to increased lipophilicity and altered membrane permeability .
Anticancer Properties
The compound's potential as an anticancer agent is supported by molecular docking studies that suggest strong interactions with key proteins involved in cancer cell proliferation. For example, docking simulations indicate that this compound binds effectively to targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key modifications that enhance activity include:
- Fluorine Substitution : The presence of fluorine at the 6-position on the benzo[d]thiazole ring increases potency against microbial targets.
- Sulfamoyl Group : The dipropylsulfamoyl moiety contributes to solubility and bioavailability, which are critical for effective therapeutic action.
Case Studies
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S2/c1-4-12-25(13-5-2)30(27,28)17-9-6-15(7-10-17)20(26)23-21-24(3)18-11-8-16(22)14-19(18)29-21/h6-11,14H,4-5,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHUYVUNWYPLMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.